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molecular formula C8H9Br2NO B8370631 3-Bromo-2-(bromomethyl)-6-methoxy-4-methylpyridine

3-Bromo-2-(bromomethyl)-6-methoxy-4-methylpyridine

Cat. No. B8370631
M. Wt: 294.97 g/mol
InChI Key: JVSMTFRVCLRXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563565B2

Procedure details

A mixture of 3-bromo-6-methoxy-2,4-dimethylpyridine obtained in Preparation Example 22 (200 mg), NBS (165 mg) and benzoyl peroxide (6.73 mg) was heated under reflux in a carbon tetrachloride solvent (4 mL) for two hours. The reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 5%) to give the title compound (126 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 22
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
165 mg
Type
reactant
Reaction Step Three
Quantity
6.73 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8].C1C(=O)N([Br:19])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:11][Br:19])=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)OC)C
Step Two
Name
Example 22
Quantity
200 mg
Type
reactant
Smiles
Step Three
Name
Quantity
165 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
6.73 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 5%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)OC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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